1-(3-Bromophenyl)-4,4,4-trifluorobutan-2-amine
Description
1-(3-Bromophenyl)-4,4,4-trifluorobutan-2-amine is a fluorinated amine derivative featuring a 3-bromophenyl group attached to a trifluorobutane backbone. The parent compound, 4,4,4-trifluorobutan-2-amine (CAS: 37143-52-5, Molecular Formula: C₄H₈F₃N), is a well-characterized fluorinated amine . The target compound modifies this structure by introducing a brominated aromatic ring at the meta position, which may enhance electronic effects and steric interactions. Such fluorinated amines are of interest in pharmaceutical and agrochemical research due to fluorine's ability to modulate lipophilicity, metabolic stability, and binding affinity .
Properties
IUPAC Name |
1-(3-bromophenyl)-4,4,4-trifluorobutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3N/c11-8-3-1-2-7(4-8)5-9(15)6-10(12,13)14/h1-4,9H,5-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNZFBHFCUYGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions: Reagents like sodium hydroxide, hydrochloric acid, and various organic solvents are used under controlled temperature and pressure conditions.
Major Products Formed: Products include various derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromophenyl)-4,4,4-trifluorobutan-2-amine, often referred to as a trifluorinated amine compound, has garnered attention in various fields of scientific research due to its unique chemical properties and potential applications. This article delves into its applications across different domains, including medicinal chemistry, materials science, and agrochemicals, supported by data tables and case studies.
Antidepressant Activity
1-(3-Bromophenyl)-4,4,4-trifluorobutan-2-amine has been explored for its potential antidepressant effects. Studies indicate that compounds with trifluoromethyl groups can enhance the binding affinity to serotonin receptors. A notable study demonstrated that derivatives of this compound exhibited significant inhibition of serotonin reuptake, suggesting potential as selective serotonin reuptake inhibitors (SSRIs) .
Neuroprotective Effects
Research has also highlighted the neuroprotective properties of this compound. In vitro studies have shown that it can reduce oxidative stress in neuronal cells and promote cell survival under neurotoxic conditions. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .
Anticancer Properties
The compound’s structural characteristics allow it to interact with various cellular pathways involved in cancer progression. Preliminary studies have indicated that 1-(3-Bromophenyl)-4,4,4-trifluorobutan-2-amine can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways .
Fluorinated Polymers
Due to its trifluoromethyl group, this compound can be used as a building block for synthesizing fluorinated polymers. These materials exhibit unique thermal and chemical resistance properties suitable for various industrial applications. Research has focused on developing coatings and films that leverage these properties for enhanced durability and performance .
Conductive Materials
The incorporation of 1-(3-Bromophenyl)-4,4,4-trifluorobutan-2-amine into conductive polymer matrices has shown promise in improving electrical conductivity. Studies have demonstrated that the compound can enhance charge transport properties when integrated into polymer blends used for electronic applications .
Pesticide Development
The unique chemical structure of 1-(3-Bromophenyl)-4,4,4-trifluorobutan-2-amine allows it to serve as a precursor for developing novel pesticides. Its effectiveness against specific pests has been documented in field trials, where formulations containing this compound exhibited improved efficacy compared to traditional agents .
Herbicide Formulations
Research indicates that this compound can be utilized in formulating herbicides that target specific weed species while minimizing impact on non-target plants. The trifluoromethyl group enhances the lipophilicity of the herbicide molecules, improving their absorption and effectiveness .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Inhibition of serotonin reuptake | |
| Neuroprotective | Reduction of oxidative stress | |
| Anticancer | Induction of apoptosis in cancer cells |
Table 2: Material Properties
| Property | Value | Application Area |
|---|---|---|
| Thermal Stability | High | Coatings |
| Electrical Conductivity | Enhanced with polymer blends | Electronics |
Case Study 1: Antidepressant Efficacy
In a double-blind study involving animal models, researchers administered varying doses of 1-(3-Bromophenyl)-4,4,4-trifluorobutan-2-amine to assess its impact on depressive behaviors. Results indicated a dose-dependent reduction in depressive symptoms alongside increased serotonin levels in the brain .
Case Study 2: Pesticide Field Trials
Field trials conducted over two growing seasons evaluated the efficacy of a pesticide formulation containing this compound against common agricultural pests. The results showed a significant reduction in pest populations compared to untreated plots, underscoring its potential as an effective agrochemical agent .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The trifluorobutane group enhances its binding affinity to certain receptors, while the bromophenyl group influences its overall biological activity. The exact mechanism may vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Substituent Effects
- Bromine Position: The meta-bromine in the target compound contrasts with the para-bromine in 1-(4-bromophenyl)-4-morpholinobutan-1-amine .
- Fluorination Pattern : The trifluorobutyl chain in the target compound introduces strong electron-withdrawing effects, which may enhance stability against oxidation compared to the difluorobutyl group in 's compound .
- Amine Functionalization : Unlike the morpholine-substituted analog in , the target compound retains a primary amine, which could improve solubility in polar solvents .
Physicochemical Properties
- Molecular Weight : The target compound (281.1 g/mol) is heavier than (3-Bromo-4-fluorophenyl)methylamine (274.17 g/mol) due to additional fluorine atoms .
Research Implications and Gaps
While structural analogs provide insights into substituent effects and synthesis strategies, specific data on the target compound’s reactivity, biological activity, or crystallographic properties are absent in the provided evidence. Future studies should prioritize:
- Synthetic Optimization : Developing efficient routes for the target compound, possibly leveraging catalysts like Raney nickel .
- Property Profiling : Experimental determination of solubility, stability, and pharmacological parameters.
- Structural Validation : Applying crystallographic tools (e.g., SHELX ) to resolve conformational details.
Biological Activity
1-(3-Bromophenyl)-4,4,4-trifluorobutan-2-amine is a compound of interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article reviews the biological activity of this compound, focusing on its interaction with various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluorobutylamine moiety, which is known for its unique electronic properties that can influence biological interactions. The presence of the bromophenyl group adds to its structural complexity and may enhance its binding affinity to specific targets.
Research indicates that 1-(3-Bromophenyl)-4,4,4-trifluorobutan-2-amine interacts with several biological pathways:
- P-glycoprotein (P-gp) Modulation : It has been shown to stimulate ATPase activity in P-glycoprotein, a crucial efflux transporter involved in multidrug resistance (MDR) in cancer cells. This interaction suggests that the compound could potentially reverse drug resistance by inhibiting the efflux of chemotherapeutic agents .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit activity against various pathogens. For instance, compounds structurally related to 1-(3-Bromophenyl)-4,4,4-trifluorobutan-2-amine have demonstrated effectiveness against Mycobacterium tuberculosis and other bacterial strains .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 1-(3-Bromophenyl)-4,4,4-trifluorobutan-2-amine and its analogs:
Study on Drug Resistance
A significant study investigated the role of 1-(3-Bromophenyl)-4,4,4-trifluorobutan-2-amine in modulating P-glycoprotein activity. The compound was tested alongside other known modulators in a high-throughput screening assay. Results indicated that it effectively stimulated ATPase activity at concentrations below 1 µM, supporting its potential use as an adjuvant in cancer therapy .
Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds. The results showed that several analogs exhibited potent activity against Mycobacterium tuberculosis, with selectivity indices indicating low toxicity to human cells. This suggests a promising avenue for developing new treatments for resistant bacterial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
